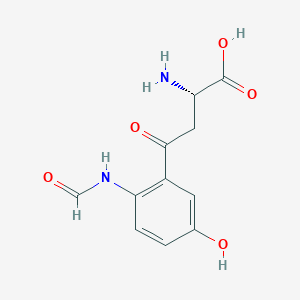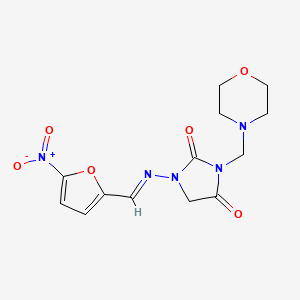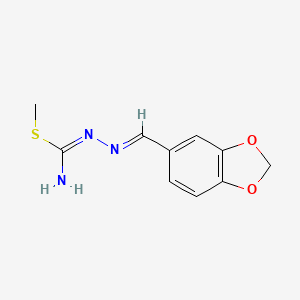![molecular formula C19H22FNO3 B1243713 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol: is a metabolite of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is significant due to its role in the pharmacokinetics and pharmacodynamics of paroxetine, influencing its therapeutic effects and side-effect profile .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography for purification and quality control .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group.
Reduction: Reduction reactions can occur at the piperidine ring, affecting the overall structure and activity.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common and can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like N-chlorosuccinimide and bromine are often employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives and oxidized methoxyphenol compounds .
科学研究应用
Chemistry: The compound is used in the study of SSRI pharmacokinetics and pharmacodynamics, providing insights into the metabolism and action of paroxetine .
Biology: In biological research, it helps in understanding the interaction of SSRIs with serotonin transporters and other molecular targets .
Medicine: Clinically, the compound is relevant in the development of new antidepressants and in the study of drug interactions and side effects .
Industry: In the pharmaceutical industry, it is used in the quality control and formulation of paroxetine-based medications .
作用机制
The compound exerts its effects by interacting with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SLC6A4) and various cytochrome P450 enzymes responsible for its metabolism .
相似化合物的比较
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic profile.
Sertraline: An SSRI with a distinct chemical structure and side-effect profile.
Citalopram: An SSRI with a different affinity for serotonin transporters and other neurotransmitter receptors.
Uniqueness: (-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol is unique due to its specific interaction with serotonin transporters and its role as a metabolite of paroxetine, influencing the drug’s efficacy and safety profile .
属性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXMQRFTUCBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[7-[(3-methylimidazol-3-ium-1-yl)methyl]-9-oxofluoren-3-yl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243630.png)
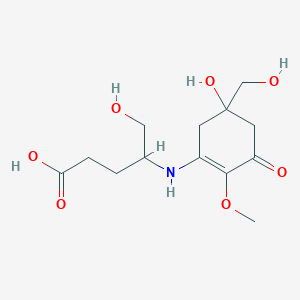
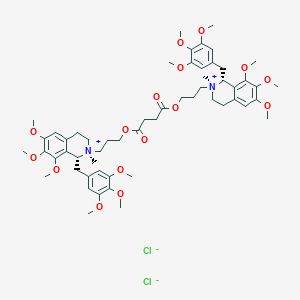
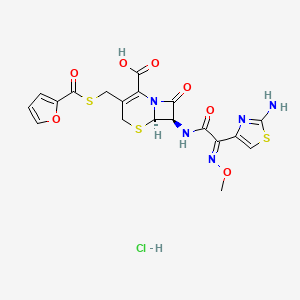

![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1243640.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243641.png)
